
rg14620
Descripción general
Descripción
RG-14620, también conocido como Tirphostin RG-14620, es un compuesto que funciona como un inhibidor del receptor del factor de crecimiento epidérmico (EGFR). Es un miembro de la familia de las tirphostinas, que son compuestos sintéticos diseñados para inhibir las proteínas tirosina quinasas. RG-14620 ha sido estudiado por sus posibles efectos antiproliferativos, particularmente en el contexto de la investigación del cáncer .
Aplicaciones Científicas De Investigación
Tyrphostin RG14620 is a synthetic tyrosine kinase inhibitor that has shown potential in overcoming chemoresistance in drug-resistant tumors . Research indicates it can reverse multidrug resistance (MDR) in cancer cells, particularly those overexpressing the ATP-binding cassette (ABC) drug transporter ABCG2 .
Scientific Research Applications
Modulation of ABCG2
Tyrphostin this compound is a modulator of ABCG2, an ABC transporter associated with multidrug resistance in cancer chemotherapy . Studies have shown that it can reverse ABCG2-mediated drug resistance by directly inhibiting the transport function of the ABCG2 protein .
- Inhibition of transport activity Tyrphostin this compound increases the accumulation of the fluorescent substrate pheophorbide A in ABCG2-transfected cells, showing its selectivity for ABCG2 relative to ABCB1 and ABCC1 transporters .
- Reversal of drug resistance At non-toxic concentrations, tyrphostin this compound has been found to restore the sensitivity of ABCG2-overexpressing cancer cells to mitoxantrone and topotecan .
Combination Therapy
Co-administration of tyrphostin this compound with other therapeutic agents has demonstrated effective combination regimens in inhibiting cancer cell growth .
- Ovarian cancer Tyrphostin this compound and retinoids act cooperatively in inhibiting the growth of ovarian cancer cells .
- Endometrial cancer Combination therapy of paclitaxel, tyrphostin this compound, and an mTOR inhibitor synergistically promotes cell death in endometrial cancer cells .
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Tyrphostin this compound inhibits the activity of epidermal growth factor (EGF) receptor kinase .
- It has an IC50 value of 3 μM in HT-22 cells .
- It suppresses EGF-stimulated cancer cell proliferation in vitro and tumor growth in vivo .
Data Table: Reversal of Drug Resistance by Tyrphostin this compound
Cell Line | Drug | Concentration of Tyrphostin this compound | Fold-Reversal |
---|---|---|---|
S1-M1-80 (colon) | Topotecan | 2 μM | ~41 |
S1-M1-80 (colon) | Mitoxantrone | 2 μM | ~47 |
H460-MX20 (lung) | Topotecan | 2 μM | ~6 |
H460-MX20 (lung) | Mitoxantrone | 2 μM | ~7 |
FR value corresponds to the extent of reversal of multidrug-resistant cells to a particular chemotherapeutic agent by a modulator .
Case Studies
- Multidrug-resistant cancer cell lines Tyrphostin this compound enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells .
- In vivo tumor growth Tyrphostin RG-14620 suppressed not only EGF-stimulated cancer cell proliferation in vitro but also tumor growth in nude mice .
Mecanismo De Acción
RG-14620 ejerce sus efectos inhibiendo la actividad quinasa del receptor del factor de crecimiento epidérmico (EGFR). Se une al sitio de unión del ATP del receptor, evitando la fosforilación de los residuos de tirosina en el receptor y las proteínas de señalización descendentes. Esta inhibición interrumpe las vías de señalización involucradas en la proliferación y supervivencia celular, lo que lleva a una reducción del crecimiento celular y un aumento de la apoptosis .
Análisis Bioquímico
Biochemical Properties
RG14620 interacts with the ATP-binding cassette (ABC) drug transporter ABCG2 . It enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells . This compound is selective to ABCG2 relative to ABCB1 and ABCC1 . It stimulates ATP hydrolysis and inhibits photoaffinity labeling of ABCG2 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, it enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells . It has also been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the ABCG2 transporter . It stimulates ATP hydrolysis and inhibits photoaffinity labeling of ABCG2 . This interaction leads to enhanced drug-induced apoptosis and restored chemosensitivity in ABCG2-overexpressing multidrug-resistant cancer cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de RG-14620 implica la reacción de 3,5-diclorobenzaldehído con 3-piridinaacetonitrilo en presencia de una base. La reacción generalmente procede en condiciones suaves, y el producto se purifica mediante recristalización .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para RG-14620 no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando la misma reacción básica que en los entornos de laboratorio. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) .
Análisis De Reacciones Químicas
Tipos de Reacciones
RG-14620 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: RG-14620 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas se estudian con menos frecuencia.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: A menudo se emplean reactivos como el hidróxido de sodio u otras bases para facilitar las reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinona, mientras que las reacciones de sustitución pueden resultar en varios compuestos aromáticos sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
RG-13022: Otro compuesto de tirphostin con efectos inhibitorios similares sobre EGFR.
Lapatinib: Un inhibidor dual de EGFR y HER2, utilizado en el tratamiento del cáncer de mama.
Gefitinib: Un inhibidor de EGFR utilizado en el tratamiento del cáncer de pulmón de células no pequeñas
Singularidad
RG-14620 es único en su afinidad de unión específica y potencia inhibitoria hacia EGFR. A diferencia de otros inhibidores, se ha demostrado que tiene un alto grado de selectividad, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
Tyrphostin RG 14620 is a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase and has garnered attention for its potential in overcoming multidrug resistance (MDR) in cancer therapy. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and implications for therapeutic applications.
Tyrphostin RG 14620 functions primarily as a selective modulator of the ABCG2 transporter, which is implicated in drug resistance mechanisms in cancer cells. Research indicates that RG 14620 enhances drug-induced apoptosis and restores chemosensitivity to drugs that are substrates of ABCG2. The compound selectively inhibits the transport function of ABCG2 without significantly affecting other major drug transporters like ABCB1 and ABCC1 .
Key Findings:
- ABCG2 Modulation : Tyrphostin RG 14620 significantly increases the accumulation of fluorescent substrates in ABCG2-overexpressing cells, indicating its role as a potent inhibitor of this transporter. For instance, in studies involving HEK293 cells transfected with ABCG2, the presence of RG 14620 led to a marked increase in substrate accumulation .
- Reversal of Drug Resistance : In various cancer cell lines, RG 14620 demonstrated the ability to reverse ABCG2-mediated resistance to chemotherapeutic agents such as mitoxantrone and topotecan. The fold-reversal values indicated substantial restoration of drug sensitivity at non-toxic concentrations .
Table 1: IC50 and Fold-Reversal Values for Tyrphostin RG 14620
Cell Line | Chemotherapeutic Agent | IC50 (µM) | Fold-Reversal (FR) |
---|---|---|---|
S1-M1-80 | Topotecan | 2 | 41 |
S1-M1-80 | Mitoxantrone | 2 | 47 |
H460-MX20 | Topotecan | 2 | 6 |
H460-MX20 | Mitoxantrone | 2 | 7 |
This table summarizes the effectiveness of Tyrphostin RG 14620 in reversing drug resistance across different cancer cell lines.
Case Studies and Experimental Evidence
In a series of experiments, RG 14620 was tested on various human cancer cell lines known for overexpressing ABCG2. The results consistently showed that treatment with RG 14620 led to increased intracellular concentrations of chemotherapeutic agents, enhancing their cytotoxic effects.
- Study on Colon Cancer Cells : In S1-M1-80 colon cancer cells, treatment with RG 14620 resulted in a significant increase in the accumulation of topotecan compared to untreated controls, demonstrating its potential utility in clinical settings where MDR is a challenge .
- Lung Cancer Cells : Similar results were observed in H460-MX20 lung cancer cells, where RG 14620 restored sensitivity to mitoxantrone and topotecan, suggesting a broad applicability across different tumor types .
Additional Biological Activities
Beyond its role as an ABCG2 modulator, Tyrphostin RG 14620 exhibits other biological activities:
- Inhibition of EGFR Kinase : RG 14620 has been shown to inhibit EGF-stimulated cell proliferation by blocking EGFR-associated tyrosine kinase activity with an IC50 value around 3 µM .
- Potential Anti-Arthritic Effects : Recent studies have also suggested that tyrphostins may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
Propiedades
IUPAC Name |
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIVBJQPBWBHO-UUILKARUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-49-7, 138989-57-8 | |
Record name | RG 14620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-14620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-14620 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?
A: Tyrphostin this compound primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]
Q2: What is the relationship between Tyrphostin this compound and the PI3K/AKT signaling pathway in endometrial cancer cells?
A: Research indicates that Tyrphostin this compound can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining this compound with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []
Q3: Can Tyrphostin this compound enhance the efficacy of other anticancer agents?
A: Studies show that combining Tyrphostin this compound with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of this compound significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving this compound could be a promising strategy for treating certain cancers.
Q4: Has Tyrphostin this compound demonstrated any potential in reversing multidrug resistance in cancer cells?
A: Research suggests that Tyrphostin this compound might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.